Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate
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Overview
Description
Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of acrylate, featuring a chloroacetamido group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate typically involves the reaction of ethyl acrylate with 4-(2-chloroacetamido)phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon, to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of continuous flow reactors allows for the efficient synthesis of acrylate monomers, minimizing side products and facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetamido group to an amine group.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-(4-(2-chloroacetamido)phenyl)acrylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler acrylate derivative without the chloroacetamido group.
Methyl 3-(4-(2-chloroacetamido)phenyl)acrylate: A similar compound with a methyl ester instead of an ethyl ester.
3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate: A related compound with a hydroxy group and a different ester moiety
Uniqueness
This compound is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 3-[4-[(2-chloroacetyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)8-5-10-3-6-11(7-4-10)15-12(16)9-14/h3-8H,2,9H2,1H3,(H,15,16) |
InChI Key |
QRUXABHXBZSKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
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